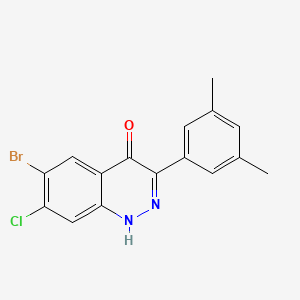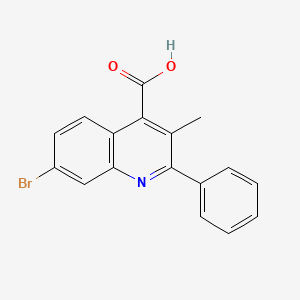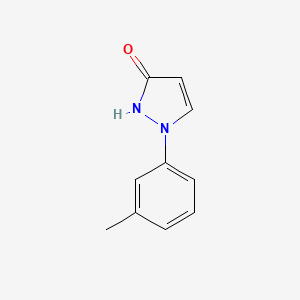![molecular formula C10H13N3S B13089454 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089454.png)
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both a pyrazole and a thiophene ring. These types of compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-methylthiophene-3-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often facilitated by catalysts or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Functionalized pyrazole derivatives.
Scientific Research Applications
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . For example, it may inhibit the activity of certain kinases or modulate the function of ion channels .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-thienylboronic acid: Another thiophene derivative with applications in medicinal chemistry.
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: Known for its anti-inflammatory properties.
1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Used as a serotonin antagonist.
Uniqueness
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine is unique due to its dual heterocyclic structure, which imparts a combination of properties from both the pyrazole and thiophene rings. This structural feature allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
4-methyl-1-[(5-methylthiophen-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-7-4-13(12-10(7)11)5-9-3-8(2)14-6-9/h3-4,6H,5H2,1-2H3,(H2,11,12) |
InChI Key |
WYOBLCUSDGIKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)CN2C=C(C(=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B13089383.png)
![2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13089392.png)
![9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B13089399.png)


![Benzo[c][1,2,5]thiadiazole-4-carboxamide](/img/structure/B13089421.png)






